molecular formula C23H21NO3S B2844358 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one CAS No. 831237-64-0

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No. B2844358
CAS RN: 831237-64-0
M. Wt: 391.49
InChI Key: QIVZDBAQNWRGTD-UHFFFAOYSA-N
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Description

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, also known as BMTC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins, starting from a compound similar to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one. These compounds exhibited significant antibacterial and antifungal activities.

Atypical Antipsychotic Activity

  • Gawai, Das, and Nemade (2019) reported on the synthesis, pharmacological screening, and acute toxicity testing of a series of similar compounds, showing potential atypical antipsychotic activity due to their dopamine D2 and serotonin 5HT2 antagonistic activity. This research indicates the potential application of these compounds in mental health treatments (Gawai, Das, & Nemade, 2019).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

  • Amin et al. (2021) designed and synthesized novel 7-benzyloxycoumarin based compounds, including derivatives of the compound , which showed remarkable inhibitory activity against acetylcholinesterase (AChE). This suggests its potential application in treating Alzheimer's disease (Amin et al., 2021).

Cytotoxic Activity

  • The study by Gomha and Khalil (2012) demonstrated the synthesis of new thiazole derivatives bearing a coumarin nucleus, which exhibited potent cytotoxic activity. This highlights its potential use in cancer research or therapy (Gomha & Khalil, 2012).

Antibacterial Activity

  • Research conducted by Čačić et al. (2009) focused on synthesizing thiazolidin-4-ones based on a similar chromen structure, exploring their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Fluorescence and Sensory Applications

  • The study by Mahadevan et al. (2014) involved synthesizing derivatives that emit blue light, indicating potential applications in optical devices or sensors (Mahadevan et al., 2014).

Electrochemical Applications

  • Mazloum‐Ardakani and Khoshroo (2013) explored the electrochemical properties of a benzofuran derivative related to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, indicating its potential use in electrochemical sensors (Mazloum‐Ardakani & Khoshroo, 2013).

Antioxidant Properties

  • Gadhave et al. (2022) focused on designing, synthesizing, and evaluating coumarin-based benzothiazole derivatives, highlighting their potential as antioxidant and antibacterial agents (Gadhave et al., 2022).

properties

IUPAC Name

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZDBAQNWRGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

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